molecular formula C6H5ClFNO B3157291 4-Amino-3-chloro-2-fluorophenol CAS No. 847872-09-7

4-Amino-3-chloro-2-fluorophenol

Cat. No.: B3157291
CAS No.: 847872-09-7
M. Wt: 161.56 g/mol
InChI Key: NNSXHCJONSYHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Amino-3-chloro-2-fluorophenol typically involves multiple steps. One common method starts with 2-chloro-5-fluorophenol, which undergoes a reaction with ammonia to introduce the amino group. This intermediate product is then chlorinated to obtain the final compound . Another method involves sulfonation of para-aminophenol in concentrated sulfuric acid, followed by a reaction with xenon difluoride under hydrogen fluoride catalysis. The sulfonic group is then eliminated in dilute sulfuric acid, and the product is extracted and purified .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-chloro-2-fluorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like halogens and nitrating agents can be used under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce additional halogen atoms, while nucleophilic substitution can replace the chloro or fluoro groups with other functional groups.

Scientific Research Applications

4-Amino-3-chloro-2-fluorophenol is widely used in various fields of scientific research due to its unique properties:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including dyes and catalysts.

    Biology: It is used in the study of enzyme reactions and as a building block for biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals and polymer materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-chloro-2-fluorophenol involves its interaction with specific molecular targets and pathways. The amino, chloro, and fluoro groups allow it to participate in various biochemical reactions. For instance, it can act as a substrate for enzymes, leading to the formation of reactive intermediates that can interact with cellular components. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-chloro-2-fluorophenol is unique due to its specific arrangement of amino, chloro, and fluoro groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of biochemical reactions.

Properties

IUPAC Name

4-amino-3-chloro-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSXHCJONSYHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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